molecular formula C5H8Br2N2 B2897981 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide CAS No. 66187-97-1

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide

Cat. No. B2897981
CAS RN: 66187-97-1
M. Wt: 255.941
InChI Key: IWXZVNKDTSUCSF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide (4-BMH) is an organic compound that is widely used in a variety of scientific research applications. It is a versatile compound that has a variety of uses, ranging from pharmaceutical applications to materials science. 4-BMH is a brominated derivative of 1H-imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms. 4-BMH is a colorless solid that is soluble in water and organic solvents.

Scientific Research Applications

CO2 Capture

  • A study explores the synthesis of a new room temperature ionic liquid incorporating a cation with an appended amine group through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid efficiently captures CO2, functioning comparably to commercial amine sequestering agents without requiring water for its operation. This demonstrates potential for sustainable and efficient CO2 capture technologies (Bates et al., 2002).

Corrosion Inhibition

  • Research on imidazole derivatives, including those structurally similar to 4-(Bromomethyl)-5-methyl-1H-imidazole, has shown effectiveness in inhibiting copper corrosion in acidic environments. The study indicates these compounds act as mixed inhibitors, providing insights into developing more effective corrosion-resistant materials (Gašparac et al., 2000).

Drug Development

  • Imidazole derivatives are highlighted for their broad bioactivities, binding with various enzymes and receptors due to their structural features. This has led to their use in treating diverse diseases, showcasing the role of 4-(Bromomethyl)-5-methyl-1H-imidazole and related compounds in medicinal chemistry and drug development (Zhang et al., 2014).

Ionic Liquids and Green Chemistry

  • The synthesis and utilization of imidazole-based ionic liquids for green chemistry applications, such as the conversion of fructose to 5-hydroxymethylfurfural (HMF), demonstrate the compound's role in promoting sustainable chemical processes. These ionic liquids offer a simple, recyclable, and environmentally friendly pathway for HMF production, highlighting the potential of imidazole derivatives in enhancing the efficiency of biochemical conversions (Li et al., 2012).

Antimicrobial Activity

  • Long-chain imidazolium and pyridinium based ionic liquids, structurally related to 4-(Bromomethyl)-5-methyl-1H-imidazole, have shown antimicrobial activity against various bacteria and fungi. Their effectiveness increases with the hydrophobicity of the cation, offering a pathway to develop new antimicrobial agents (Cornellas et al., 2011).

properties

IUPAC Name

4-(bromomethyl)-5-methyl-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXZVNKDTSUCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide

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